Catharanthine

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization

Catharanthine (CAS 2468-21-5) is a monoterpene indole alkaloid (MIA) found in Catharanthus roseus, belonging to the vinca alkaloid family. It serves as the upper iboga-type monomeric precursor in the biosynthesis of the clinically essential dimeric antitumor agents vinblastine and vincristine, pairing with the vindoline subunit.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 2468-21-5
Cat. No. B190766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatharanthine
CAS2468-21-5
Synonymscatharanthine
catharanthine monohydrochloride, (2alpha,5beta,6alpha,18beta)-isomer
catharanthine sulfate, (2alpha,5beta,6alpha,18beta)-isome
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
InChIKeyCMKFQVZJOWHHDV-NQZBTDCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Catharanthine (CAS 2468-21-5): A Monoterpene Indole Alkaloid Precursor and Pharmacological Tool for Scientific Procurement


Catharanthine (CAS 2468-21-5) is a monoterpene indole alkaloid (MIA) found in Catharanthus roseus, belonging to the vinca alkaloid family [1]. It serves as the upper iboga-type monomeric precursor in the biosynthesis of the clinically essential dimeric antitumor agents vinblastine and vincristine, pairing with the vindoline subunit [2]. Distinct from its cytotoxic dimeric counterparts, catharanthine exhibits weak direct anti-mitotic activity, binding tubulin with a binding constant of (2.8 ± 0.4) × 10^3 M^-1, which is approximately 1000-fold weaker than vinblastine [3]. Instead, its primary utility in research and industrial settings lies in its roles as a biosynthetic intermediate, a substrate for semi-synthetic coupling to yield vinblastine and novel analogues, and a tool for probing voltage-operated L-type calcium channels (VOCCs) and nicotinic acetylcholine receptors (nAChRs) [2][4].

Why In-Class Vinca Alkaloid Substitution Fails: The Critical Distinction of Catharanthine's Activity Profile


Scientific procurement of catharanthine (CAS 2468-21-5) cannot be substituted with other vinca alkaloids due to a fundamental bifurcation in pharmacological activity and molecular utility. While catharanthine shares a structural core with the dimeric chemotherapeutics vinblastine and vincristine, it exhibits a >1000-fold reduction in anti-mitotic potency due to its poor tubulin binding affinity as a monomer [1]. Consequently, catharanthine is a weak cytotoxic agent, failing to induce the mitotic spindle disruption that defines its dimeric counterparts [2]. However, this same monomeric structure confers a unique activity as a non-competitive antagonist of muscle-type nicotinic acetylcholine receptors (IC50 = 59.6 µM) and a potent, cell-type selective inhibitor of voltage-operated L-type calcium channels (VOCCs), with a 27.5-fold selectivity for vascular smooth muscle cells (IC50 = 8 µM) over cardiomyocytes (IC50 = 220 µM) [3]. Furthermore, as the critical 'upper-half' precursor for semi-synthetic vinblastine production, its availability directly dictates the feasibility and yield of industrial-scale dimerization reactions [4]. Substituting catharanthine with any alternative analog, whether monomeric (e.g., vindoline, tabersonine) or dimeric (e.g., vinblastine), would yield either an inactive or functionally divergent molecule, thus invalidating experimental results and disrupting established manufacturing workflows.

Quantitative Differential Evidence for Catharanthine vs. Vinca Alkaloid Analogs and Alternatives


Tubulin Self-Association Efficacy: Catharanthine vs. Vinblastine/Vincristine

Catharanthine induces tubulin self-association into linear indefinite polymers with an efficacy that is 75% that of the dimeric chemotherapeutics vinblastine or vincristine, as determined by analytical ultracentrifugation [1]. The drug-to-protein molar ratio required for catharanthine to inhibit tubulin self-assembly is three orders of magnitude greater (1000-fold) than that needed for vinblastine or vincristine, underscoring its substantially weaker interaction with the tubulin heterodimer [1].

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Biochemical Assay

Non-Competitive Nicotinic Receptor Antagonism: Catharanthine vs. Ajmalicine vs. Tubocurarine

In an ex vivo rat diaphragm/phrenic-nerve preparation, catharanthine fully inhibits nicotinic receptor-mediated contractions with an IC50 of 59.6 µM, acting in a reversible, non-competitive manner [1]. This potency is 1.2-fold higher than the structurally related ajmalicine (IC50 = 72.3 µM) but 170-fold lower than the classic competitive nicotinic antagonist tubocurarine (IC50 = 0.35 µM) [1]. Unlike tubocurarine, the non-competitive blockade by catharanthine is not overcome by an increase in acetylcholine, indicating a distinct mechanism of action likely involving ion channel blockade [1].

Nicotinic Acetylcholine Receptors Cholinergic Pharmacology Ion Channel Blockade Ex Vivo Assay

Differential Cell-Type Selectivity for L-Type Calcium Channel Inhibition

Patch-clamp studies demonstrate that catharanthine inhibits voltage-operated L-type Ca2+ channel (VOCC) currents with marked cell-type selectivity [1]. The compound displays an IC50 of 8 µM for VOCC currents in vascular smooth muscle cells (VSMCs) from mesenteric arteries, but a 27.5-fold higher IC50 of 220 µM in cardiomyocytes [1]. This differential sensitivity is a unique feature not reported for dimeric vinca alkaloids, which primarily target tubulin rather than VOCCs.

Voltage-Operated Calcium Channels Cardiovascular Pharmacology Patch-Clamp Electrophysiology Vascular Smooth Muscle

Lack of Cross-Resistance in Multidrug-Resistant Cancer Cells: Catharanthine vs. Vincristine and Vinorelbine

In multidrug-resistant CEM/VCR1000 leukemia cells that overexpress P-glycoprotein, catharanthine exhibits weak or no cross-resistance, in stark contrast to the dimeric vinca alkaloids [1]. While these cells are highly resistant to vincristine and display cross-resistance to vinblastine, vindesine, and vinorelbine, catharanthine and its monomeric counterpart vindoline largely escape this resistance mechanism [1]. This differential susceptibility is attributed to their distinct molecular targets and weak interaction with P-glycoprotein efflux pumps.

Multidrug Resistance P-glycoprotein Cancer Pharmacology Cross-Resistance

Vinblastine Synthetic Yield via Direct Catharanthine-Vindoline Coupling

The direct, Fe(III)-promoted biomimetic coupling of catharanthine with vindoline provides vinblastine in a yield of 43%, with an overall coupled product yield (including the C21' alcohol isomer leurosidine) approaching or exceeding 80% and a combined isomeric alcohol yield of 66% [1]. This yield is competitive with the best of past multi-step protocols, representing a significant advancement in the efficiency of vinblastine semi-synthesis [1].

Total Synthesis Biomimetic Coupling Vinblastine Production Synthetic Methodology

De Novo Biosynthetic Titers: Catharanthine vs. Vindoline in Engineered Yeast

In a landmark study demonstrating de novo microbial biosynthesis, engineered yeast strains achieved titers of 1.2 mg/L for catharanthine and 0.7 mg/L for vindoline from simple carbon and nitrogen sources [1]. This establishes a >1.7-fold higher biosynthetic yield for catharanthine compared to its necessary coupling partner vindoline in this heterologous production system, following 56 genetic edits and expression of 34 plant genes [1].

Metabolic Engineering Synthetic Biology Bioproduction Monoterpene Indole Alkaloids

Validated Research and Industrial Application Scenarios for Catharanthine (CAS 2468-21-5)


Investigation of Non-Cytotoxic Microtubule Dynamics and Tubulin Self-Association

Catharanthine is the preferred tool for studying the early stages of tubulin self-association into linear polymers without triggering the full-scale microtubule depolymerization and mitotic arrest caused by dimeric vinca alkaloids. Its 75% relative efficacy in inducing tubulin self-association, compared to vinblastine, and its 1000-fold higher drug-to-protein ratio requirement for inhibiting microtubule assembly, allow researchers to probe the biophysical and biochemical mechanisms of vinca alkaloid-tubulin interactions under non-cytotoxic conditions [1].

Semi-Synthesis and Scale-Up of Vinblastine and Novel Vinca Alkaloid Analogues

Catharanthine is an indispensable starting material for the semi-synthetic production of vinblastine, offering a direct coupling route with vindoline that yields >80% total coupled products [2]. This high-yielding methodology is the cornerstone of industrial vinblastine production and academic programs focused on generating novel bisindole alkaloid analogs for drug discovery, making catharanthine a critical procurement item for medicinal chemistry and process chemistry laboratories [2].

Mechanistic Probing of Voltage-Operated L-Type Calcium Channels (VOCCs) with Cell-Type Selectivity

Catharanthine serves as a unique pharmacological probe for dissecting the function of L-type calcium channels in different tissues. Its 27.5-fold selectivity for inhibiting VOCC currents in vascular smooth muscle cells (IC50 = 8 µM) over cardiomyocytes (IC50 = 220 µM) provides a quantitative tool for studies aiming to achieve vasodilation with minimal direct cardiac chronotropic or inotropic effects, a profile not observed with classical VOCC blockers [3].

Investigating Multidrug Resistance Mechanisms Independent of P-Glycoprotein Efflux

Given its lack of cross-resistance in P-glycoprotein-overexpressing multidrug-resistant cancer cells, catharanthine is an ideal control compound for elucidating resistance mechanisms that are independent of classic MDR efflux pumps [4]. Researchers studying novel chemotherapeutics or drug resistance pathways can use catharanthine to differentiate between P-gp-mediated resistance and other cellular defense mechanisms, a critical distinction for the development of next-generation oncology agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catharanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.